REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[OH:10]O.O>C(O)(=O)C>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[N:4]=[O:10]
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Name
|
|
Quantity
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42.3 g
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Type
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reactant
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Smiles
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ClC1=C(N)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
157 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crystalline solid collected on a sintered glass funnel
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Type
|
WASH
|
Details
|
washed with ethanol-pet. ether (40°-60°) (200 ml, 1:1
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Type
|
CUSTOM
|
Details
|
v/v), and dried in an oven at 90° C
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)N=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |